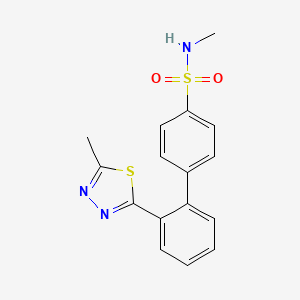

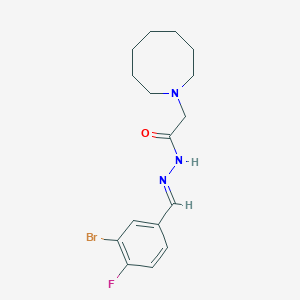

![molecular formula C13H19N5O B5579015 N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves palladium-catalyzed Suzuki coupling reactions or other novel synthetic routes designed for efficient production. For example, a method involving palladium-catalyzed Suzuki coupling of aryl bromide with heteroaryl boronate ester has been developed for the synthesis of a highly selective CRF1 antagonist, demonstrating the versatility and efficiency of such approaches in synthesizing complex pyrazolo[1,5-a]pyrimidine derivatives (Kumar et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives have revealed insights into their crystalline forms and hydrogen bonding patterns. For instance, research on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its monohydrate variant has shown that these molecules can link into chains or three-dimensional frameworks through hydrogen bonds, indicating the potential for diverse molecular interactions and structural configurations (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines have been found to participate in various chemical reactions, enabling the synthesis of new compounds with potential therapeutic applications. For example, the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates leads to pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showcasing the reactivity and versatility of these compounds in generating novel chemical entities (Bruni et al., 1994).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are often determined through X-ray crystallography and other analytical techniques, providing insights into the compound's suitability for further development and application.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are essential for their application in medicinal chemistry and other fields. Investigations into these aspects have led to the discovery of compounds with non-ulcerogenic activity, highlighting the potential for developing new therapeutic agents with improved safety profiles (Auzzi et al., 1983).

Applications De Recherche Scientifique

Reactivity and Synthesis

N3-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N1,N3-dimethyl-beta-alaninamide and its derivatives have been the subject of various studies focusing on their reactivity and synthesis. For instance, Bruni et al. (1994) explored the reactivity of similar pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, highlighting the potential of these compounds in the synthesis of benzodiazepine receptor ligands (Bruni et al., 1994).

Biological Activities and Potential Applications

These compounds have also been explored for their biological activities. Notably, Auzzi et al. (1983) synthesized various pyrazolo[1,5-a]pyrimidines and found that certain derivatives exhibited significant anti-inflammatory properties without ulcerogenic activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

The versatility of these compounds extends to anticancer and anti-5-lipoxygenase activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, uncovering promising results in terms of both structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of a specific 2-phenylpyrazolo[1,5-a]pyrimidineacetamide for use in radioligand imaging with PET, demonstrating the potential of these compounds in diagnostic imaging (Dollé et al., 2008).

Pharmaceutical Applications

Li et al. (2016) discussed the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, exploring their role as phosphodiesterase 1 inhibitors with potential applications in treating cognitive deficits associated with various neurological and psychiatric diseases (Li et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-methylamino]-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O/c1-4-10-9-13(17(3)8-6-12(19)14-2)18-11(16-10)5-7-15-18/h5,7,9H,4,6,8H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIXYODOLVYUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=NN2C(=C1)N(C)CCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

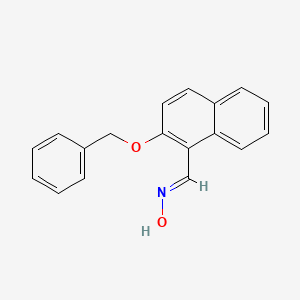

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

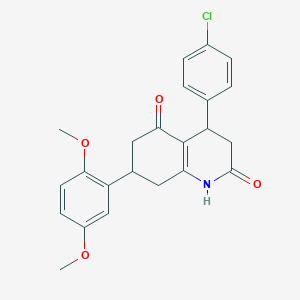

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

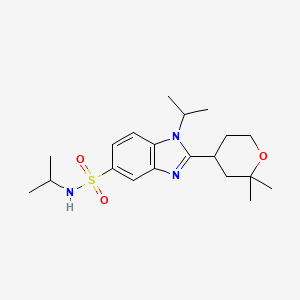

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)

![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)